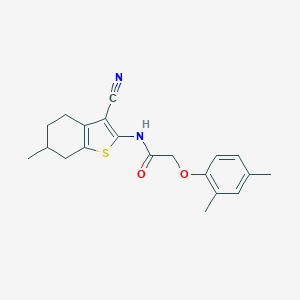
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide, also known as LMT-28, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide suppresses tumor growth and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide in lab experiments is its high specificity towards cancer cells. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems for 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide could overcome its low solubility and improve its in vivo efficacy.
In conclusion, 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is a promising chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for targeted cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the product is dependent on various factors such as the purity of the starting materials, reaction conditions, and the choice of catalyst.
Applications De Recherche Scientifique
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit promising anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is also being investigated for its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide |
|---|---|
Formule moléculaire |
C17H17FN2O |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
4-fluoro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11- |
Clé InChI |
JIVOMJZETZVMRX-ODLFYWEKSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)F |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)